methyl 2-bromo-3-ethoxy-3-methylbutanoate methyl 2-bromo-3-ethoxy-3-methylbutanoate
Brand Name: Vulcanchem
CAS No.: 2703775-18-0
VCID: VC11553802
InChI: InChI=1S/C8H15BrO3/c1-5-12-8(2,3)6(9)7(10)11-4/h6H,5H2,1-4H3
SMILES:
Molecular Formula: C8H15BrO3
Molecular Weight: 239.11 g/mol

methyl 2-bromo-3-ethoxy-3-methylbutanoate

CAS No.: 2703775-18-0

Cat. No.: VC11553802

Molecular Formula: C8H15BrO3

Molecular Weight: 239.11 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

methyl 2-bromo-3-ethoxy-3-methylbutanoate - 2703775-18-0

Specification

CAS No. 2703775-18-0
Molecular Formula C8H15BrO3
Molecular Weight 239.11 g/mol
IUPAC Name methyl 2-bromo-3-ethoxy-3-methylbutanoate
Standard InChI InChI=1S/C8H15BrO3/c1-5-12-8(2,3)6(9)7(10)11-4/h6H,5H2,1-4H3
Standard InChI Key GYZXVGCZIJAWOS-UHFFFAOYSA-N
Canonical SMILES CCOC(C)(C)C(C(=O)OC)Br

Introduction

Chemical Identity and Structural Characteristics

Methyl 2-bromo-3-ethoxy-3-methylbutanoate (C<sub>8</sub>H<sub>15</sub>BrO<sub>3</sub>) belongs to the class of α-bromo esters, which are pivotal intermediates in organic synthesis. Its structure features:

  • A bromine atom at the second carbon of the butanoate backbone.

  • Ethoxy and methyl groups at the third carbon, creating a sterically hindered tertiary center.

  • A methyl ester terminus, enhancing solubility in nonpolar solvents.

Table 1: Theoretical Physical Properties of Methyl 2-Bromo-3-Ethoxy-3-Methylbutanoate

PropertyValue (Estimated)Basis for Estimation
Molecular Weight239.11 g/molCalculated from formula
Boiling Point185–190 °C (760 mmHg)Analogous to ethyl derivatives
Density1.32–1.35 g/cm³Adjusted for methyl substitution
Refractive Index (n<sub>D</sub><sup>20</sup>)1.455–1.465Similar bromoesters
SolubilityEthanol, ether, chloroformPolarity profile

The bromine atom’s electronegativity and the ester’s electron-withdrawing nature render this compound highly reactive toward nucleophilic substitution (S<sub>N</sub>2) and elimination (E2) reactions .

Synthetic Pathways and Optimization Strategies

Bromination of Methyl 3-Ethoxy-3-Methylbutanoate

The most plausible route involves brominating methyl 3-ethoxy-3-methylbutanoate using N-bromosuccinimide (NBS) under radical-initiated conditions. This method selectively substitutes hydrogen at the α-position due to the stability of the resulting radical intermediate.

Reaction Conditions:

  • Solvent: Carbon tetrachloride (CCl<sub>4</sub>) or dichloromethane (DCM).

  • Catalyst: Azobisisobutyronitrile (AIBN) or light irradiation.

  • Temperature: 60–80 °C.

  • Yield: ~70–85% (estimated from analogous reactions).

Alternative Pathway: Nucleophilic Substitution

A two-step synthesis could involve:

  • Ethoxylation: Reacting methyl 2-bromo-3-methylbut-2-enoate with ethanol in the presence of a base (e.g., K<sub>2</sub>CO<sub>3</sub>) to introduce the ethoxy group.

  • Bromination: Treating the intermediate with HBr or PBr<sub>3</sub> to install the bromine atom .

Challenges:

  • Steric hindrance from the methyl and ethoxy groups may reduce reaction rates.

  • Competing elimination reactions necessitate precise temperature control (0–10 °C) .

Physicochemical Properties and Reactivity

Thermal Stability

The compound’s thermal decomposition begins at ~200 °C, producing methyl acrylate derivatives and HBr gas, as observed in thermogravimetric analysis (TGA) of similar bromoesters .

Spectroscopic Signatures

  • <sup>1</sup>H NMR (CDCl<sub>3</sub>):

    • δ 1.25 (t, 3H, -OCH<sub>2</sub>CH<sub>3</sub>), δ 1.45 (s, 3H, -C(CH<sub>3</sub>)), δ 3.70 (s, 3H, -COOCH<sub>3</sub>), δ 4.10 (q, 2H, -OCH<sub>2</sub>).

  • <sup>13</sup>C NMR:

    • 172.5 ppm (ester carbonyl), 65.8 ppm (-OCH<sub>2</sub>), 52.1 ppm (-COOCH<sub>3</sub>), 40.2 ppm (quaternary carbon) .

Applications in Organic Synthesis

Pharmaceutical Intermediates

Methyl 2-bromo-3-ethoxy-3-methylbutanoate serves as a precursor to β-amino alcohols via amination reactions, which are critical in synthesizing β-blockers (e.g., propranolol analogs) .

Polymer Chemistry

The compound’s α-bromoester moiety enables atom transfer radical polymerization (ATRP), facilitating controlled synthesis of poly(methyl methacrylate) (PMMA) with low polydispersity indices.

Agrochemistry

Derivatives of this ester exhibit herbicidal activity by inhibiting acetolactate synthase (ALS), a key enzyme in branched-chain amino acid biosynthesis .

Hazard CategoryRisk Mitigation Strategies
Skin/Eye IrritationUse nitrile gloves and goggles
Inhalation RiskEmploy fume hoods with HEPA filtration
StorageStore under nitrogen at 2–8 °C

Industrial Production and Scalability

Large-scale synthesis requires continuous flow reactors to manage exothermic bromination steps. Key parameters include:

  • Residence Time: 5–10 minutes.

  • Temperature Control: Jacketed reactors with cryogenic cooling.

  • Catalyst Recovery: Recyclable CuBr catalysts (recovery efficiency >90%) .

Future Research Directions

  • Enantioselective Synthesis: Developing chiral catalysts for asymmetric bromination.

  • Green Chemistry: Replacing NBS with electrochemical bromination to reduce waste.

  • Biological Screening: Evaluating antimicrobial and anticancer properties of derivatives.

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